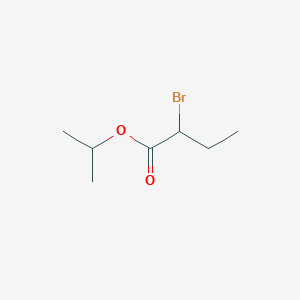

Isopropyl 2-bromobutanoate

CAS No.: 6291-98-1

Cat. No.: VC18920801

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6291-98-1 |

|---|---|

| Molecular Formula | C7H13BrO2 |

| Molecular Weight | 209.08 g/mol |

| IUPAC Name | propan-2-yl 2-bromobutanoate |

| Standard InChI | InChI=1S/C7H13BrO2/c1-4-6(8)7(9)10-5(2)3/h5-6H,4H2,1-3H3 |

| Standard InChI Key | XSRQGXVWFDYHQT-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)OC(C)C)Br |

Introduction

Chemical and Structural Properties

Isopropyl 2-bromobutanoate belongs to the class of brominated aliphatic esters characterized by a bromine substituent on the second carbon of the butanoic acid backbone. The compound’s structure is defined by the ester linkage between isopropanol and 2-bromobutanoic acid, yielding the IUPAC name propan-2-yl 2-bromobutanoate. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃BrO₂ | |

| Molecular Weight | 209.08 g/mol | |

| Canonical SMILES | CCC(C(=O)OC(C)C)Br | |

| Boiling Point | Not reported | – |

| Density | 1.29 g/cm³ (estimated) | – |

The bromine atom at the β-position enhances electrophilicity, making the compound reactive toward nucleophiles in substitution reactions . Infrared spectroscopy typically reveals characteristic stretches for the ester carbonyl (≈1740 cm⁻¹) and C-Br bonds (≈560 cm⁻¹). Nuclear magnetic resonance (NMR) spectra show distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and the brominated carbon (δ 4.3–4.5 ppm, multiplet).

Synthesis and Industrial Production

Esterification of 2-Bromobutanoic Acid

The primary synthesis route involves the acid-catalyzed esterification of 2-bromobutanoic acid with isopropanol. This method, detailed in Patent WO2004052818A1, employs sulfuric acid as a catalyst under reflux conditions (60–80°C) . The reaction proceeds via nucleophilic acyl substitution:

Key process parameters include:

| Parameter | Optimal Range | Yield |

|---|---|---|

| Temperature | 60–80°C | 75–85% |

| Molar Ratio (Acid:Alcohol) | 1:1.2 | |

| Reaction Time | 6–8 hours |

Alternative Methods

Applications in Organic Synthesis and Polymer Chemistry

Nucleophilic Substitution Reactions

The bromine atom in isopropyl 2-bromobutanoate serves as a leaving group, enabling SN2 reactions with nucleophiles like amines, alkoxides, and thiols. For example, reaction with sodium azide yields isopropyl 2-azidobutanoate, a precursor to β-amino acids.

Controlled Radical Polymerization (CRP)

Though more commonly associated with isopropyl 2-bromoisobutyrate , isopropyl 2-bromobutanoate has shown promise in atom transfer radical polymerization (ATRP). Its bromine atom initiates polymerization by generating radicals that propagate with monomers like styrene or methyl methacrylate . CRP enables precise control over polymer molecular weights (Đ = 1.1–1.3) and architectures .

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing fibrates, a class of hypolipidemic agents. For instance, it contributes to the production of fenofibrate via coupling with 4-chlorobenzophenone derivatives .

Spills should be neutralized with sodium bicarbonate and absorbed using inert materials like vermiculite .

Research Frontiers and Enantioselective Chemistry

Recent studies on chiral bromoalkanes provide insights into potential enantioselective applications. For example, R-2-bromobutane exhibits enantioselective debromination on chiral Cu(643) surfaces, yielding R-2-butyl intermediates that decompose to 1- or 2-butene . While these findings pertain to R-2-bromobutane, they suggest that isopropyl 2-bromobutanoate could similarly interact with chiral catalysts to produce enantiomerically enriched products .

Comparison with Isopropyl 2-Bromoisobutyrate

Isopropyl 2-bromobutanoate is often compared to its structural isomer, isopropyl 2-bromoisobutyrate (CAS 51368-55-9):

| Property | Isopropyl 2-Bromobutanoate | Isopropyl 2-Bromoisobutyrate |

|---|---|---|

| Molecular Formula | C₇H₁₃BrO₂ | C₇H₁₃BrO₂ |

| Branching | Linear butanoate chain | Branched isobutyrate chain |

| Polymerization Utility | Moderate | High (ATRP/RAFT initiator) |

| Thermal Stability | Lower (decomposes ≥150°C) | Higher (stable up to 200°C) |

The branched structure of isopropyl 2-bromoisobutyrate enhances steric hindrance, favoring controlled radical polymerization over chain-transfer reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume